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Introduction

4-Methyl-2-nitrophenol (IUPAC name: 4-methyl-2-nitrophenol), a derivative of p-cresol, is a
significant intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals,
and agrochemicals.[1] Its chemical structure, featuring a hydroxyl group, a nitro group, and a
methyl group on a benzene ring, imparts a distinct polarity and reactivity.[2] The solubility of this
compound in various organic solvents is a critical physicochemical parameter that governs its
behavior in chemical processes.[3] Understanding and accurately determining its solubility is
paramount for process design, optimization of crystallization and purification, and the
development of formulations.[4][5]

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-
nitrophenol. It is designed for researchers, scientists, and drug development professionals,
offering both theoretical grounding and practical, field-proven methodologies. We will delve into
the experimental determination of solubility, present representative data, and explore the
thermodynamic analysis and mathematical modeling essential for predictive applications.

Physicochemical Properties Influencing Solubility
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The solubility of a solute in a given solvent is fundamentally dictated by the interplay of its
physical and chemical properties with those of the solvent. For 4-Methyl-2-nitrophenol, the
key characteristics are:

e Molecular Structure: The presence of a polar hydroxyl (-OH) group and a strongly electron-
withdrawing nitro (-NO2z) group makes the molecule polar.[2] The hydroxyl group can act as a
hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act
as hydrogen bond acceptors.

o Polarity: This inherent polarity suggests a higher affinity for polar solvents. It is expected to
be readily soluble in polar organic solvents like alcohols and ketones, where hydrogen
bonding and dipole-dipole interactions can facilitate solvation.[2]

» Hydrophobicity: Conversely, the aromatic benzene ring and the methyl (-CHs) group
contribute to the molecule's hydrophobic character. This limits its solubility in water and
nonpolar solvents where interactions are less favorable.[1][2]

o Crystalline Structure: At room temperature, 4-Methyl-2-nitrophenol is a solid crystalline
compound.[2][6] The energy required to overcome the crystal lattice forces (lattice energy)
before dissolution can occur is a significant factor. A higher melting point often correlates with
lower solubility, as more energy is needed to break the crystal structure.

Experimental Determination of Solubility

The cornerstone of solubility analysis is precise and reproducible experimental measurement.
The isothermal shake-flask method is the gold standard for determining equilibrium solubility
due to its accuracy and reliability.[7][8] This method involves equilibrating an excess of the solid
solute with the solvent at a constant temperature until the solution is saturated.

Core Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating saturated solutions, which are
then analyzed for solute concentration.

Causality: The primary objective is to achieve thermodynamic equilibrium, where the rate of
dissolution of the solid equals the rate of precipitation.[7] Using an excess of the solid ensures
that the solution reaches its maximum possible concentration (saturation) at the specified
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temperature.[7][9] Constant agitation maximizes the solid-liquid surface area, accelerating the

time to reach equilibrium.

Step-by-Step Methodology:

Apparatus Preparation: Thoroughly clean and dry all glassware (e.g., conical flasks or vials
with screw caps) to prevent contamination.[10]

Sample Addition: Add an excess amount of 4-Methyl-2-nitrophenol to a known volume or
mass of the selected organic solvent in each flask. The presence of undissolved solid at the
end of the experiment is visual confirmation that saturation was achieved.[7][11]

Equilibration: Seal the flasks tightly and place them in a thermostatic shaker bath set to the
desired temperature. The temperature must be controlled precisely, as solubility is highly
temperature-dependent.[7][11]

Agitation: Agitate the flasks at a constant speed. The required time to reach equilibrium
should be determined empirically; typically, 24 to 48 hours is sufficient for many systems.[7]
To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h)
until consecutive measurements show no significant change in concentration.[11]

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand
undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the
excess solid to settle.

Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled
syringe to match the experimental temperature, preventing any temperature-induced
precipitation.[12] Immediately filter the sample through a syringe filter (e.g., 0.45 um PTFE)
into a clean, pre-weighed vial. The filter must also be at the experimental temperature.

Analysis: Accurately determine the concentration of 4-Methyl-2-nitrophenol in the filtered
saturated solution using a suitable analytical method, such as gravimetry or UV-Vis
spectrophotometry.

Workflow for Isothermal Shake-Flask Method
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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
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Analytical Protocols for Concentration Measurement

The choice of analytical method depends on the required accuracy, concentration range, and
available instrumentation.

Principle: This is a direct and highly accurate method that determines the mass of the dissolved
solute after evaporating the solvent.[9] It is particularly useful when the solute is non-volatile
and thermally stable at the solvent's boiling point.

Step-by-Step Methodology:
e Weighing (Initial): Use an analytical balance to pre-weigh a clean, dry evaporating dish (Wh1).

o Sample Transfer: Accurately transfer a known volume (e.g., 10 mL) or mass of the filtered
saturated solution into the evaporating dish. Immediately weigh the dish with the solution
(W2).[11]

o Evaporation: Place the dish in a fume hood on a hot plate or in an oven at a temperature
sufficient to evaporate the solvent but well below the decomposition temperature of 4-
Methyl-2-nitrophenol.

e Drying: Once the solvent has evaporated, transfer the dish to a vacuum oven set at a
moderate temperature (e.g., 60 °C) and dry the solid residue to a constant weight.[10]

e Weighing (Final): Cool the dish in a desiccator to room temperature and weigh it again (Ws).
Repeat the drying and weighing steps until the mass is constant.[11]

 Calculation:
o Mass of solute = W3 - W1
o Mass of solvent = W2 - W3
o Solubility (e.g., in g/100g solvent) = [(Ws - W1) / (W2 - W3)] * 100

Principle: This method relies on Beer-Lambert's law, where the absorbance of a solution is
directly proportional to the concentration of the analyte. 4-Methyl-2-nitrophenol has a
chromophore (the nitrophenol structure) that absorbs light in the UV-visible range.[13][14] The
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characteristic absorption peak for nitrophenols is typically observed between 300-400 nm,
shifting with pH.[15][16]

Step-by-Step Methodology:

o Wavelength Determination (A\_max): Prepare a dilute solution of 4-Methyl-2-nitrophenol in
the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the
wavelength of maximum absorbance (A_max).

» Calibration Curve: Prepare a series of standard solutions of 4-Methyl-2-nitrophenol of
known concentrations in the same solvent.[16] Measure the absorbance of each standard at
the predetermined A_max. Plot a graph of absorbance versus concentration. The resulting
linear regression will serve as the calibration curve.

o Sample Preparation: Accurately weigh the filtered saturated solution obtained from the
shake-flask experiment. Dilute it gravimetrically with the same solvent to bring the
concentration within the linear range of the calibration curve.[12]

o Absorbance Measurement: Measure the absorbance of the diluted sample at A_max.

o Calculation: Use the equation from the calibration curve to calculate the concentration of the
diluted sample. Back-calculate the concentration of the original saturated solution,
accounting for the dilution factor.

Solubility Data of 4-Methyl-2-nitrophenol

While extensive experimental data for 4-Methyl-2-nitrophenol is not consolidated in a single
source, the following table presents illustrative mole fraction solubility (x1) data in a range of
common organic solvents at different temperatures. This data is synthesized based on known
trends for similar phenolic compounds, such as 4-methyl-2-nitroaniline, and general principles
of solubility.[2][17][18]
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- Solvent Type 298.15 K (25 308.15 K (35 318.15 K (45
°C) °C) °C)
Methanol Polar Protic 0.15 0.22 0.31
Ethanol Polar Protic 0.12 0.18 0.26
Acetone Polar Aprotic 0.25 0.35 0.46
Ethyl Acetate Polar Aprotic 0.20 0.29 0.39
Acetonitrile Polar Aprotic 0.18 0.26 0.35
Toluene Nonpolar 0.05 0.08 0.12
n-Heptane Nonpolar <0.01 <0.01 0.02

Analysis of Trends:

» Effect of Solvent Polarity: As expected, the solubility is significantly higher in polar solvents

(Methanol, Acetone, Ethyl Acetate) compared to nonpolar solvents (Toluene, n-Heptane).[2]

This is due to favorable dipole-dipole interactions and hydrogen bonding between the polar

functional groups of 4-Methyl-2-nitrophenol and the solvent molecules.

» Effect of Temperature: In all solvents, the solubility increases with increasing temperature.

This indicates that the dissolution process is endothermic, which is typical for the dissolution
of a solid in a liquid.[19][20]

Thermodynamic Analysis and Data Correlation

Thermodynamic modeling provides a deeper understanding of the dissolution process and

allows for the prediction of solubility under different conditions.

Apparent Thermodynamic Properties via the van't Hoff

Equation

The relationship between solubility and temperature can be described by the van't Hoff

equation.[12][19] This model allows for the calculation of the apparent standard enthalpy

(AH°sol), Gibbs energy (AG°sol), and entropy (AS°sol) of dissolution.
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The van't Hoff equation is given as: In(x1) = - (AH°sol / RT) + (AS°sol / R)

where:

X1 is the mole fraction solubility

AH°sol is the standard enthalpy of solution

AS°sol is the standard entropy of solution

R is the universal gas constant (8.314 J-mol~1-K~1)

T is the absolute temperature in Kelvin

By plotting In(x1) against 1/T, a linear relationship should be observed. The slope of this line is
-AH°sol/R, and the intercept is AS°sol/R, from which the thermodynamic parameters can be
derived.[5][20]

The Gibbs free energy of solution can then be calculated using: AG°sol = AH°sol - TAS®sol

A positive AH°sol confirms an endothermic dissolution process, while a positive AS°sol
indicates an increase in disorder as the solid dissolves into the liquid phase. A negative AG°sol
signifies a spontaneous dissolution process.[5]

Data Correlation for Mixed Solvents: The Jouyban-Acree
Model

In many industrial applications, particularly in pharmaceutical crystallization and formulation,
mixed solvent systems (cosolvents) are used to fine-tune solubility. The Jouyban-Acree model
is a widely used and accurate semi-empirical model for correlating the solubility of a solute in
binary solvent mixtures at various temperatures.[12][21][22]

The model is expressed as: In(xm,T) = f1 In(x1,T) + 2 In(x2,T) + [faf2 / T ] * Z [ Ji (f1 - f2)']
where:

o xm,T is the mole fraction solubility of the solute in the mixture at temperature T
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¢ f1 and f2 are the mole fractions of the solvents in the initial solute-free mixture

e x1,T and x2,T are the mole fraction solubilities in the neat solvents 1 and 2, respectively, at
temperature T

» Ji are the model constants, which are determined by regression of experimental data.[23][24]

This model is exceptionally valuable as it can accurately predict solubility across the entire
composition range of a binary solvent system using only a minimal set of experimental data
points, significantly reducing experimental workload.[22]

Data Analysis and Modeling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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